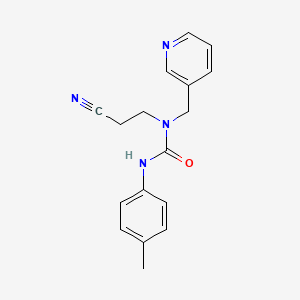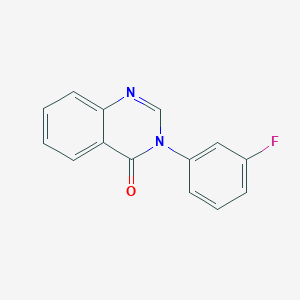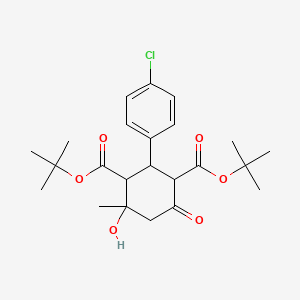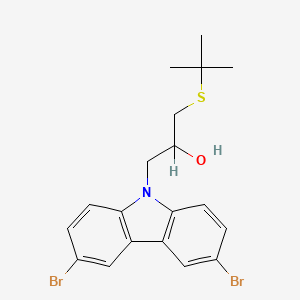
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea (CMPU) is a compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. CMPU is a selective antagonist of the metabotropic glutamate receptor 7 (mGluR7), which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
Wirkmechanismus
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea acts as a selective antagonist of mGluR7 by binding to the allosteric site of the receptor. This prevents the receptor from binding to its endogenous ligand, leading to a decrease in the inhibition of glutamate release. This results in an increase in synaptic transmission and plasticity, which has been shown to have beneficial effects in animal models of neurological disorders.
Biochemical and physiological effects:
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea selectively blocks mGluR7-mediated inhibition of glutamate release without affecting other presynaptic receptors. In vivo studies have shown that N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea increases the amplitude and frequency of excitatory postsynaptic currents in the hippocampus and prefrontal cortex. This has been associated with improved cognitive function and reduced depressive-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has several advantages for laboratory experiments. It is a selective antagonist of mGluR7, which allows for the specific modulation of glutamate release. It has been extensively characterized in vitro and in vivo, which allows for the accurate interpretation of experimental results. However, there are also some limitations to the use of N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea. It has a relatively short half-life, which can make it difficult to maintain a stable concentration in experiments. It is also relatively expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea in neuroscience research. One area of interest is the role of mGluR7 in the regulation of synaptic plasticity in different brain regions. Another area of interest is the potential therapeutic applications of N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea in neurological disorders such as epilepsy and depression. Finally, there is also interest in developing more potent and selective antagonists of mGluR7, which could have even greater therapeutic potential.
Synthesemethoden
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea can be synthesized using a multi-step procedure. The first step involves the reaction of 4-methylbenzylamine with 3-pyridinecarboxaldehyde in the presence of sodium triacetoxyborohydride to form the corresponding imine. This is followed by the reaction of the imine with ethyl cyanoacetate to form the corresponding cyanoethylated product. The final step involves the reaction of the cyanoethylated product with N,N-dimethylformamide dimethyl acetal and urea to form N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has been extensively used in neuroscience research to study the role of mGluR7 in synaptic transmission and plasticity. mGluR7 is a presynaptic receptor that regulates the release of neurotransmitters such as glutamate and GABA. N-(2-cyanoethyl)-N'-(4-methylphenyl)-N-(3-pyridinylmethyl)urea has been shown to selectively block mGluR7-mediated inhibition of glutamate release, leading to an increase in synaptic transmission and plasticity. This has important implications for the treatment of neurological disorders such as epilepsy and depression, which are characterized by altered synaptic transmission and plasticity.
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-14-5-7-16(8-6-14)20-17(22)21(11-3-9-18)13-15-4-2-10-19-12-15/h2,4-8,10,12H,3,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXLCGGOEFLYGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(CCC#N)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4-methylphenyl)-1-(pyridin-3-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(mesityloxy)propyl]-1-butanamine](/img/structure/B5232093.png)
![4-chloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5232095.png)

![N~2~-(4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5232105.png)

![(3-{5-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5232121.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5232126.png)
![4-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5232130.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B5232140.png)
![4-propoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232149.png)

![1-{[6-fluoro-2-(1-isopropyl-1H-pyrazol-4-yl)quinolin-4-yl]carbonyl}piperidine-4-carbonitrile](/img/structure/B5232163.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)